molecular formula C10H10N2O2 B2713671 N-(3-cyano-4-methoxyphenyl)acetamide CAS No. 321945-81-7

N-(3-cyano-4-methoxyphenyl)acetamide

Cat. No.: B2713671
CAS No.: 321945-81-7
M. Wt: 190.202
InChI Key: FFPZXFOMZFPDKH-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). It is primarily used in research settings and has applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxyphenyl)acetamide involves its reactivity due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to participate in various chemical reactions, forming different heterocyclic structures. The active hydrogen on the C-2 position allows for condensation and substitution reactions, which are crucial for its biological activities .

Comparison with Similar Compounds

N-(3-cyano-4-methoxyphenyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyano-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-9-3-4-10(14-2)8(5-9)6-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPZXFOMZFPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325839
Record name N-(3-cyano-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321945-81-7
Record name N-(3-cyano-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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